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Compound of Interest

Compound Name: N,N-Diisopropylethylenediamine

Cat. No.: B087191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for N,N'-Diisopropylethylenediamine, a crucial building block in organic synthesis and drug

development. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and quality control.

Spectroscopic Data Summary
The empirical formula for N,N'-Diisopropylethylenediamine is C₈H₂₀N₂, with a molecular weight

of 144.26 g/mol .[1] Its structure is characterized by an ethylenediamine backbone with

isopropyl groups attached to each nitrogen atom. This unique structure gives rise to a distinct

spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-

Diisopropylethylenediamine in solution.

¹H NMR Data
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Protons
Chemical Shift (δ)
ppm

Multiplicity Integration

-CH(CH₃)₂ ~1.03 Doublet 12H

-CH(CH₃)₂ ~2.75 Septet 2H

-NH-CH₂-CH₂-NH- ~2.59 Singlet 4H

-NH- ~1.33 Singlet (broad) 2H

¹³C NMR Data

Carbon Chemical Shift (δ) ppm

-CH(CH₃)₂ ~22.8

-CH(CH₃)₂ ~48.7

-NH-CH₂-CH₂-NH- ~46.9

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of N,N'-Diisopropylethylenediamine is

characterized by the following absorption bands:

Vibrational Mode Wavenumber (cm⁻¹)

N-H Stretch 3280

C-H Stretch 2965, 2930, 2870

N-H Bend 1590

C-N Stretch 1130

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For N,N'-Diisopropylethylenediamine, electron ionization (EI) is a common

technique.

m/z Relative Intensity (%) Proposed Fragment

144 ~5 [M]⁺ (Molecular Ion)

129 ~15 [M - CH₃]⁺

101 ~30 [M - C₃H₇]⁺

72 100 [CH(CH₃)₂NHCH₂]⁺

58 ~40 [CH₂NHCH(CH₃)₂]⁺

44 ~60 [CH₂NH₂]⁺

30 ~50 [CH₂NH₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of N,N'-Diisopropylethylenediamine (approximately 10-20 mg for ¹H NMR, 50-100

mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., 0.5-0.7

mL of CDCl₃).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR:

Pulse Sequence: A standard single-pulse sequence.
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Number of Scans: 16-64 scans for a clear spectrum.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR:

Pulse Sequence: A standard proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed.

The resulting spectrum is phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative

number of protons.

Infrared (IR) Spectroscopy
Sample Preparation:

For Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid sample is placed directly

onto the ATR crystal.

Data Acquisition:
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then recorded.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

The spectrum is baseline corrected.

Peak picking is performed to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)
Sample Introduction:

The sample can be introduced directly into the ion source via a heated probe or through a

gas chromatograph (GC) for separation from any impurities.

Data Acquisition:

Instrument: A mass spectrometer with an electron ionization (EI) source.

Ionization Energy: Typically 70 eV.

Mass Range: m/z 10-200.

Scan Speed: A scan speed appropriate for the introduction method is used (e.g., 1-2

scans/second for GC-MS).
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Data Processing:

The acquired mass spectrum shows the relative abundance of different ions as a function of

their mass-to-charge ratio (m/z).

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide

structural information.

Visualizations
The following diagrams illustrate key experimental workflows.

Caption: Workflow for Spectroscopic Analysis.

Caption: MS Fragmentation of N,N'-Diisopropylethylenediamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N,N -Diisopropylethylenediamine 99 4013-94-9 [sigmaaldrich.com]

To cite this document: BenchChem. [Spectroscopic Profile of N,N'-
Diisopropylethylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b087191#spectroscopic-data-for-n-n-
diisopropylethylenediamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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